3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
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Overview
Description
3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a fluorinated heterocyclic compound. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of pyrazolo[4,3-c]pyridine using difluoromethyl radicals generated from difluoromethyl halides under photoredox or metal-catalyzed conditions .
Industrial Production Methods
Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, in combination with difluoromethylating agents, allows for high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and stability.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)pyridine: A simpler analog with similar difluoromethyl functionality.
3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, offering different chemical properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Another fluorinated pyrazole derivative with distinct applications
Uniqueness
3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its specific pyrazolo[4,3-c]pyridine framework combined with the difluoromethyl group. This combination provides enhanced stability, biological activity, and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H10ClF2N3 |
---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3.ClH/c8-7(9)6-4-3-10-2-1-5(4)11-12-6;/h7,10H,1-3H2,(H,11,12);1H |
InChI Key |
FEJIPLAPKAEQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)F.Cl |
Origin of Product |
United States |
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